Desmethyl rizatriptan is a metabolite of Rizatriptan . Rizatriptan is a medication used for the acute treatment of migraine with or without aura in adults and in pediatric patients 6 to 17 years old .
The synthesis of Rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction. The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .
The molecular formula of Desmethyl rizatriptan is C14H17N5 . The molecular weight is 255.32 g/mol .
The major route of rizatriptan metabolism is through monoamine oxidase A (MAO-A). A minor active N10-desmethyl metabolite circulates in plasma and comprises about 12% of the total circulating drug .
Desmethyl rizatriptan has a molecular weight of 255.32 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3. It also has a Rotatable Bond Count of 5. The Exact Mass is 255.14839556 g/mol and the Monoisotopic Mass is 255.14839556 g/mol .
Desmethyl rizatriptan is synthesized as a metabolite of rizatriptan, a selective serotonin receptor agonist that targets the 5-HT_1B and 5-HT_1D receptors. The compound is categorized under triptans, which are a class of drugs used to treat acute migraine attacks. Its CAS number is 144034-84-4, and it is recognized in various chemical databases including PubChem .
The synthesis of desmethyl rizatriptan typically involves the demethylation of rizatriptan or can be derived through specific synthetic pathways that utilize starting materials such as 4-hydrazinophenylmethyl-1,2,4-triazole dihydrochloride. One notable method involves:
This method allows for scalability and efficiency in producing desmethyl rizatriptan suitable for pharmaceutical applications.
Desmethyl rizatriptan features a complex molecular structure characterized by:
The structural formula can be represented as follows:
X-ray crystallography and NMR spectroscopy are often employed to elucidate the precise arrangement of atoms within this compound .
Desmethyl rizatriptan participates in various chemical reactions relevant to its synthesis and degradation:
Understanding these reactions is crucial for optimizing synthesis routes and ensuring product quality.
Desmethyl rizatriptan acts primarily as an agonist at serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. The mechanism can be described as follows:
Clinical studies indicate that plasma concentrations of desmethyl rizatriptan are influenced by factors such as hepatic function, which can affect its pharmacokinetics .
Desmethyl rizatriptan exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Desmethyl rizatriptan has several scientific applications:
Ongoing research aims to explore its potential benefits beyond migraine treatment, including its role in other neurological conditions .
Desmethyl rizatriptan (CAS 144034-84-4), systematically named N-methyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, is a pharmacologically significant metabolite of the anti-migraine drug rizatriptan. Its molecular formula is C₁₄H₁₇N₅, with a molecular weight of 255.32 g/mol [2] [5]. The structure features a 1H-indole core substituted at the 3-position with a 2-(methylamino)ethyl chain and at the 5-position with a 1,2,4-triazol-1-ylmethyl group. The demethylation occurs at the terminal amine of rizatriptan’s ethylamino side chain, converting the dimethylamino group (-N(CH₃)₂) to a methylamino group (-NHCH₃) [5] [8]. This modification reduces steric bulk and alters electronic properties while retaining the core heterocyclic framework.
The compound exhibits structural isomerism related to the position of the triazole moiety and side chain orientation. However, no geometric or optical isomers are reported due to the absence of chiral centers or restricted bond rotation. The InChI string (InChI=1S/C₁₄H₁₇N₅/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3) confirms its connectivity and protonation states [5] [10].
Table 1: Fundamental Molecular Properties of Desmethyl Rizatriptan
Property | Value |
---|---|
CAS Registry Number | 144034-84-4 |
IUPAC Name | N-methyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |
Molecular Formula | C₁₄H₁₇N₅ |
Molecular Weight | 255.32 g/mol |
UNII Identifier | OMH84Z34GP |
XLogP3 | Predicted: 1.8 (lipophilicity) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H Nuclear Magnetic Resonance data indicate characteristic signals corresponding to the indole, triazole, and ethylamine groups:
¹³C Nuclear Magnetic Resonance reveals 14 carbon types, including the triazolyl carbons (δ 145–150 ppm), indole carbons (δ 110–140 ppm), and aliphatic carbons (δ 35–55 ppm) [8].
Infrared (IR) Spectroscopy
Experimental IR spectra (reported as "neat") show key absorptions:
Mass Spectrometry
Electrospray ionization mass spectrometry identifies the molecular ion peak [M+H]⁺ at m/z 256.3, corresponding to the protonated form of C₁₄H₁₇N₅ [8]. Fragmentation patterns include:
Table 2: Summary of Spectroscopic Techniques and Key Findings
Technique | Key Features Identified | Conditions/Signals |
---|---|---|
¹H Nuclear Magnetic Resonance | Indole, triazole, methylene protons | δ 2.4 (-NHCH₃), δ 7.8/8.1 (triazole) |
¹³C Nuclear Magnetic Resonance | Heterocyclic and aliphatic carbons | δ 145–150 (triazole), δ 35–55 (-CH₂-) |
Infrared | N-H, C=N, C-H stretches | 3400 cm⁻¹ (N-H), 1500–1600 cm⁻¹ (C=N) |
Mass Spectrometry | Molecular ion, fragmentation pathways | [M+H]⁺ m/z 256.3, fragment m/z 225 |
Desmethyl rizatriptan is typically isolated as a pale yellow semi-solid or amorphous solid under standard conditions [2] [5]. Unlike its parent drug rizatriptan benzoate, which forms defined crystals, desmethyl rizatriptan lacks comprehensive crystallographic data in public literature. This amorphous nature complicates single-crystal X-ray diffraction analysis. However, insights can be inferred from related compounds:
Rizatriptan base (parent structure) exhibits a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 14.5 Å, b = 11.2 Å, c = 9.8 Å, β = 98.5° [3]. Its X-ray powder diffraction pattern shows characteristic peaks at 2θ = 12.5°, 16.3°, and 24.7° [3]. By contrast, desmethyl rizatriptan’s lack of crystallinity suggests reduced molecular symmetry due to the secondary amine, hindering lattice formation.
Experimental studies describe desmethyl rizatriptan as a "thick oil to semi-solid" even at refrigeration temperatures (2–8°C), supporting its non-crystalline behavior [2]. Differential scanning calorimetry of similar amorphous triptan metabolites shows broad endotherms without sharp melting points, indicating glass transition states [3]. Powder X-ray diffraction of the compound would likely display a diffuse halo pattern, typical of amorphous materials.
Table 3: Comparative Solid-State Properties of Rizatriptan and Desmethyl Rizatriptan
Property | Rizatriptan Base | Desmethyl Rizatriptan |
---|---|---|
Physical State | Crystalline solid | Semi-solid / amorphous oil |
Storage Conditions | Room temperature | Refrigerated (2–8°C) |
X-ray Diffraction | Defined peaks (e.g., 2θ = 16.3°) | Diffuse halo pattern (amorphous) |
Thermal Behavior | Sharp melting endotherm | Broad glass transition |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: